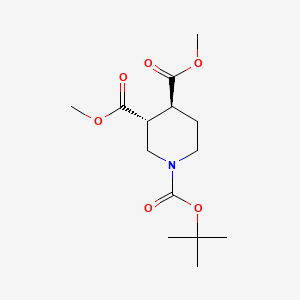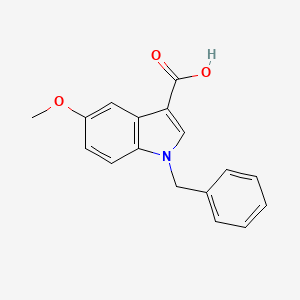
2-methyl-3H-benzimidazol-4-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3H-benzimidazol-4-amine;hydrochloride is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities . The fusion of benzene and imidazole rings in benzimidazole provides a unique structure that allows for diverse chemical modifications and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3H-benzimidazol-4-amine;hydrochloride typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with formic acid under reflux conditions to yield benzimidazole, which can then be further modified to introduce the 2-methyl and 4-amine groups .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of copper catalysts in the presence of ligands such as TMEDA (tetramethylethylenediamine) can facilitate the formation of benzimidazole derivatives under milder conditions .
化学反応の分析
Types of Reactions
2-methyl-3H-benzimidazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride.
Substitution: Halogenation, alkylation, and acylation reactions to introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-methyl-3H-benzimidazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
2-methylbenzimidazole: Lacks the 4-amine group but shares similar core structure and properties.
4-aminobenzimidazole: Lacks the 2-methyl group but has similar biological activities.
5,6-dimethylbenzimidazole: A derivative with additional methyl groups, known for its role in vitamin B12 synthesis.
Uniqueness
2-methyl-3H-benzimidazol-4-amine;hydrochloride is unique due to the presence of both the 2-methyl and 4-amine groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
特性
分子式 |
C8H10ClN3 |
|---|---|
分子量 |
183.64 g/mol |
IUPAC名 |
2-methyl-1H-benzimidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c1-5-10-7-4-2-3-6(9)8(7)11-5;/h2-4H,9H2,1H3,(H,10,11);1H |
InChIキー |
RYCPEBUCRUZAOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2N1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


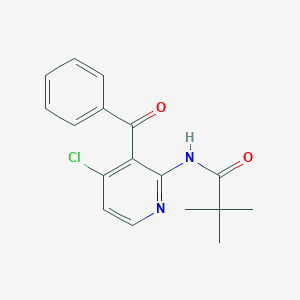
![7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B13898355.png)
![2-Methylsulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13898357.png)
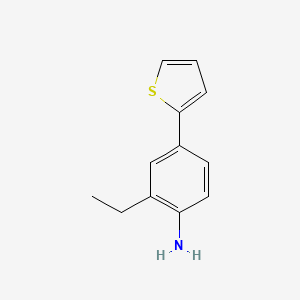
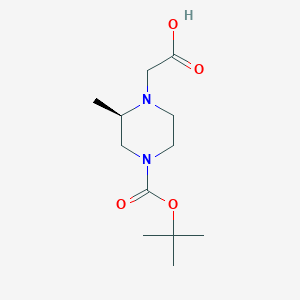
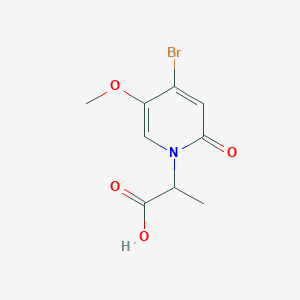
![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B13898386.png)

![3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13898389.png)



